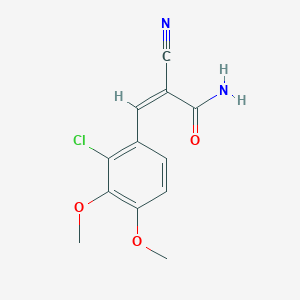
2-(2,2,6,6-Tetramethylmorpholino)ethanol
カタログ番号 B2751704
CAS番号:
1597887-78-9
分子量: 187.283
InChIキー: QFSMGOXFJZEISJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
科学的研究の応用
Catalysis
- Ethanol Dehydration: In a study on the catalytic activity of commercial aluminas for ethanol dehydration, it was found that ethanol can be converted with high selectivity to ethylene at specific temperatures over certain alumina catalysts. This process is crucial in the production of ethylene, a valuable chemical feedstock (Phung et al., 2014).
Photocatalysis
- TiO2 Nanoparticles Synthesis: Research demonstrates a method for synthesizing TiO2 nanoparticles in an aqueous-ethanol system. These nanoparticles have tunable phase composition and exhibit enhanced photocatalytic activity, which is significant in fields like environmental remediation and solar energy conversion (Boppella et al., 2012).
Oxidation Processes
- Selective Oxidation of Alcohols: A study highlighted the efficient and selective oxidation of primary alcohols to aldehydes using N-Chlorosuccinimide mediated by oxoammonium salts. This process is crucial in organic synthesis, as it provides a method for converting alcohols to aldehydes with high selectivity and without overoxidation (Einhorn et al., 1996).
Environmental Applications
- Fuel and Emission Studies: Research on ethanol-diesel fuel blends demonstrated the effects of such blends on the performance and exhaust emissions of heavy-duty diesel engines. These studies are significant for understanding how ethanol can be used to improve engine efficiency and reduce harmful emissions (Rakopoulos et al., 2008).
特性
IUPAC Name |
2-(2,2,6,6-tetramethylmorpholin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)7-11(5-6-12)8-10(3,4)13-9/h12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMGOXFJZEISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,6,6-Tetramethylmorpholino)ethanol | |
Synthesis routes and methods
Procedure details


Dissolve 4-(2-benzyloxy-ethyl)-2,2,6,6-tetramethyl-morpholine (490 mg, 1.77 mmol) MeOH (40 mL). Add to a pressure vessel containing a slurry of 10% Pd/C (100 mg) in MeOH (20 mL). Pressurize with 45 psi hydrogen gas. Monitor the reaction by MS. After 48 h, add another portion of 10% Pd/C (100 mg) and re-pressurize to 45 psi hydrogen. Stir an additional 3 days. Filter the reaction mixture through Celite® eluting with MeOH. Concentrate to give the desired product in quantitative yield. MS (ES+) 188.3 (M+1)+.
Name
4-(2-benzyloxy-ethyl)-2,2,6,6-tetramethyl-morpholine
Quantity
40 mL
Type
reactant
Reaction Step One






Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

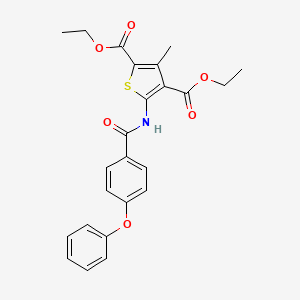
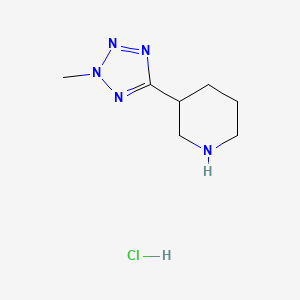
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2751625.png)
![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)
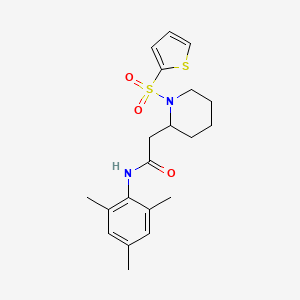
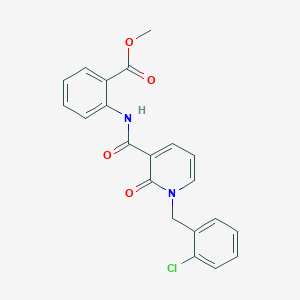
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)
![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2751641.png)
![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)
